molecular formula C10H11F2N B1592139 2-(3,4-Difluorophenyl)pyrrolidine CAS No. 298690-75-2

2-(3,4-Difluorophenyl)pyrrolidine

Cat. No. B1592139
M. Wt: 183.2 g/mol
InChI Key: SZPJRABUCTXGIN-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)pyrrolidine, also known as DFPP, is an organic compound that has been studied for its potential applications in a variety of fields. DFPP is a member of the pyrrolidine family and has a molecular weight of 191.15 g/mol. It is a colorless solid at room temperature with a melting point of 47-48 °C. DFPP has been studied for its potential uses in medicinal chemistry, organic synthesis, and as a research tool in biochemistry.

Scientific Research Applications

Photophysical Properties and Material Development

  • Fluorinated Compounds for Enhanced Affinity : The use of 3,4-difluoro-1H-pyrrole as a building block enhances the affinity of certain receptors for anions such as fluoride, chloride, or dihydrogen phosphate. This increased affinity, particularly for chloride and dihydrogen phosphate, suggests potential applications in sensing technologies (Anzenbacher et al., 2000).

  • Nickel-Catalyzed Arylation via C-F Bond Activation : A method for α-arylation of zinc enolates with 2-(polyfluorophenyl) pyridine via C-F bond activation under neutral conditions was developed. This technique is useful for synthesizing fluorinated α-aryl carboxylic acids and amides, which are important drug intermediates (Yu et al., 2014).

Organic Synthesis and Catalysis

  • Divergent Reactivity in Organic Synthesis : Studies on perfluoropentaphenylborole's reactions with internal alkynes reveal divergent pathways depending on substituents, showcasing the complex behavior of fluorinated compounds in organic synthesis (Fan et al., 2010).

  • Solvent-Free Synthesis of Pyridine Derivatives : The solvent-free synthesis of 2,4,6-triarylpyridine derivatives, highlighting an eco-friendlier approach to producing compounds with a wide range of biological and pharmaceutical properties, further underscores the versatility of pyridine-containing compounds in synthesis (Maleki, 2015).

Advanced Materials

  • Polyimides with High Thermal Stability : New diamine monomers containing pyridine groups have been developed to synthesize polyimides with high glass transition temperatures and excellent thermal stability, indicating potential for high-performance materials (Wang et al., 2008).

  • Luminescent Materials for Data Security : Heteroleptic cationic Ir(III) complexes with tunable emissions demonstrate potential in data security protection, showcasing the application of fluorinated compounds in the development of smart luminescent materials (Song et al., 2016).

properties

IUPAC Name

2-(3,4-difluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPJRABUCTXGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617179
Record name 2-(3,4-Difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)pyrrolidine

CAS RN

298690-75-2
Record name 2-(3,4-Difluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298690-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Difluorophenyl)pyrrolidine
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2-(3,4-Difluorophenyl)pyrrolidine
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2-(3,4-Difluorophenyl)pyrrolidine
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2-(3,4-Difluorophenyl)pyrrolidine
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Reactant of Route 6
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